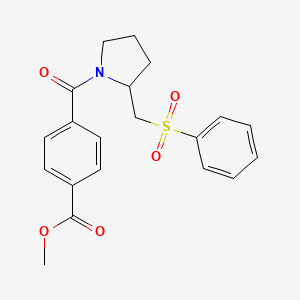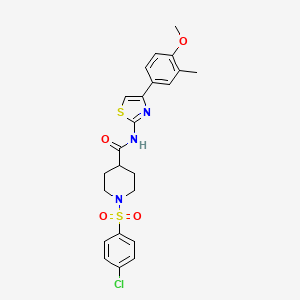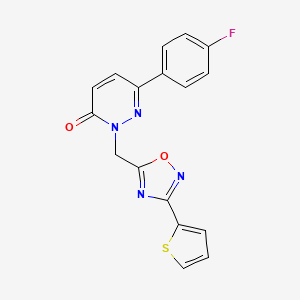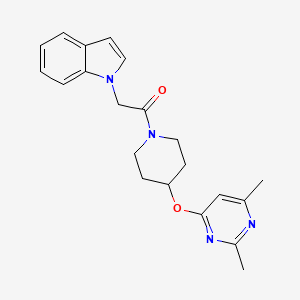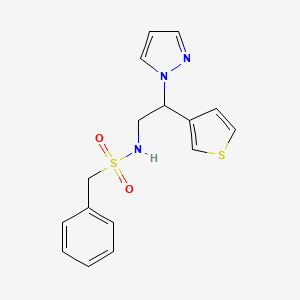
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, also known as PTACH, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Scientific Research Applications
Synthesis and Characterization of Derivatives
Research on similar compounds has led to the development of novel derivatives with potential applications in medicine and materials science. For instance, the synthesis of celecoxib derivatives showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their biological activities, demonstrating significant potential without causing tissue damage in vital organs compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Anticancer Activities
Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, aiming at applications as antibacterial agents. These compounds showed high antibacterial activities against various bacterial strains, suggesting their potential utility in developing new antibacterial drugs (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).
Chemical Synthesis and Organic Chemistry Applications
The synthesis of 3,3-diphenyl-3H-pyrazoles and their transformation under specific conditions illustrates the versatility of pyrazole derivatives in chemical synthesis and the exploration of novel organic reactions (V. Vasin et al., 2015). This research enhances understanding of the chemical behavior of pyrazole derivatives, opening new pathways for synthesizing complex organic molecules.
Drug Development and Pharmacological Applications
The exploration of pyrazole derivatives for drug development purposes is evident in the synthesis of compounds with significant inhibitory effects on human carbonic anhydrase isoenzymes, showing potential for the treatment of conditions like glaucoma (R. Kasımoğulları et al., 2010). Moreover, the application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds underscores the importance of these compounds in studying drug metabolism (M. Zmijewski et al., 2006).
Antioxidant Activity
Research on (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) demonstrated that these compounds exhibit significant antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (G. Lavanya, V. Padmavathi, & A. Padmaja, 2014).
properties
IUPAC Name |
1-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,13-14-5-2-1-3-6-14)18-11-16(15-7-10-22-12-15)19-9-4-8-17-19/h1-10,12,16,18H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCAOMFWTJZOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methyl]carbamate](/img/structure/B2531857.png)
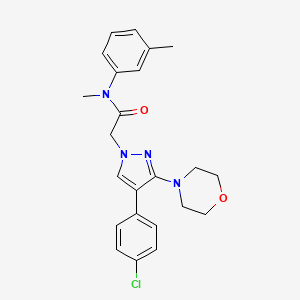
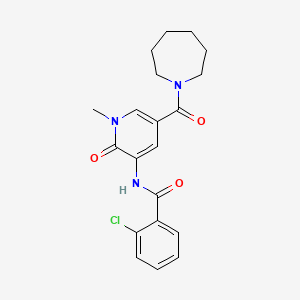
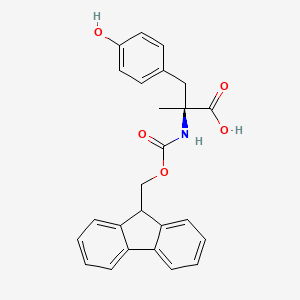

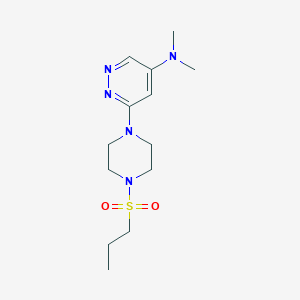
![N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2531869.png)
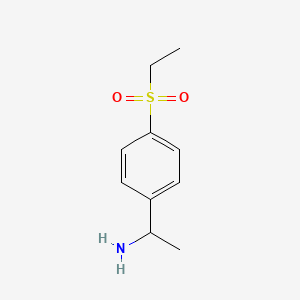
![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2531871.png)

